Photocaging Enables Light-Controlled Activation Unavailable in WZB117, STF-31, or BAY-876
WZB117-PPG remains inactive until exposed to visible light, whereas its parent compound WZB117 and other GLUT1 inhibitors like STF-31 and BAY-876 are constitutively active upon administration [1]. This photocaging strategy allows for precise temporal and spatial control of GLUT1 inhibition, a feature not present in any non-caged analog [1].
| Evidence Dimension | Activation control mechanism |
|---|---|
| Target Compound Data | Photocaged (inactive until light irradiation) |
| Comparator Or Baseline | WZB117, STF-31, BAY-876: Constitutively active |
| Quantified Difference | Binary (present vs. absent) |
| Conditions | In vitro and in vivo as per Geng et al., 2024 [1] |
Why This Matters
Researchers requiring spatial or temporal restriction of GLUT1 inhibition to study tumor-specific metabolism or avoid systemic toxicity cannot achieve this with any non-caged GLUT1 inhibitor.
- [1] Geng H, Chen L, Lv S, et al. Photochemically Controlled Release of the Glucose Transporter 1 Inhibitor for Glucose Deprivation Responses and Cancer Suppression Research. J Proteome Res. 2024;23(2):653-662. View Source
